molecular formula C3H2Cl3F3 B1306027 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE CAS No. 61623-04-9

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

Cat. No.: B1306027
CAS No.: 61623-04-9
M. Wt: 201.4 g/mol
InChI Key: OMMADTGFNSRNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE: is a chemical compound with the molecular formula C₃H₂Cl₃F₃ . It is a colorless, odorless, and non-flammable gas widely used in various industrial applications, including refrigeration, cleaning solvents, and aerosol propellants. This compound is also known by other names such as 1,1,1-Trichloro-2,2,3-trifluoropropane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through the reaction of hexachloroethane with hydrofluoric acid . This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method involves the use of tetrachloroethylene with hydrofluoric acid .

Industrial Production Methods: The industrial production of propane, trichlorotrifluoro- typically involves the use of hexachloroethane and hydrofluoric acid in the presence of catalysts. The reaction is carried out at high temperatures to ensure the complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: Substitution reactions often involve halogenating agents such as or under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is used as a solvent in various chemical reactions due to its stability and non-flammability . It is also employed in the synthesis of other fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is used as a cleaning agent for delicate equipment and surfaces due to its low toxicity and non-reactivity .

Industry: Industrially, propane, trichlorotrifluoro- is used in refrigeration systems, aerosol propellants, and as a cleaning solvent for electronic components.

Mechanism of Action

The mechanism of action of propane, trichlorotrifluoro- involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation , generating chlorine radicals that initiate the degradation of ozone . This process involves the following steps:

  • Generation of Chlorine Radicals:

    CCl2FCClF2C2F3Cl2+Cl\text{CCl}_2\text{FCClF}_2 \rightarrow \text{C}_2\text{F}_3\text{Cl}_2 + \text{Cl}^\bullet CCl2​FCClF2​→C2​F3​Cl2​+Cl∙

  • Ozone Degradation:

    Cl+O3ClO+O2\text{Cl}^\bullet + \text{O}_3 \rightarrow \text{ClO}^\bullet + \text{O}_2 Cl∙+O3​→ClO∙+O2​

    ClO+OCl+O2\text{ClO}^\bullet + \text{O} \rightarrow \text{Cl}^\bullet + \text{O}_2 ClO∙+O→Cl∙+O2​

Comparison with Similar Compounds

  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (C₂Cl₃F₃)
  • 1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)

Uniqueness: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is unique due to its specific molecular structure and properties. It has a higher molecular weight and different physical properties compared to similar compounds like 1,1,2-trichloro-1,2,2-trifluoroethane . This uniqueness makes it suitable for specific industrial applications where other compounds may not be as effective.

Properties

IUPAC Name

2,2,3-trichloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMADTGFNSRNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210640
Record name Propane, trichlorotrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61623-04-9
Record name Propane, trichlorotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, trichlorotrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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